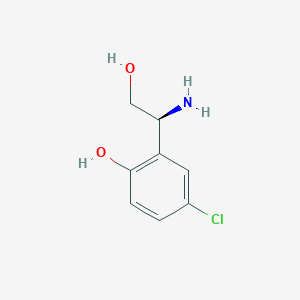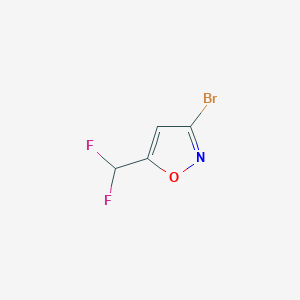
3-Bromo-5-(difluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(difluoromethyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-(difluoromethyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: As mentioned earlier, the compound can participate in cycloaddition reactions to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of new pharmaceuticals. Isoxazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(difluoromethyl)isoxazole involves its interaction with specific molecular targets. For instance, in cancer research, isoxazole derivatives have been found to inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis in cancer cells . This inhibition triggers autophagy and apoptotic cell death, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
- 3-Chloroisoxazole
- 3-Fluoroisoxazole
- 3-Iodoisoxazole
Comparison: Compared to its analogs, 3-Bromo-5-(difluoromethyl)isoxazole exhibits unique reactivity due to the presence of both bromine and difluoromethyl groups. These substituents enhance its ability to participate in various chemical reactions and improve its stability . Additionally, the difluoromethyl group imparts unique electronic properties, making it distinct from other halogenated isoxazoles .
Propriétés
Formule moléculaire |
C4H2BrF2NO |
|---|---|
Poids moléculaire |
197.97 g/mol |
Nom IUPAC |
3-bromo-5-(difluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H |
Clé InChI |
KIIQODGTBPYAFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


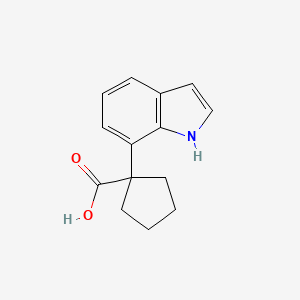
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
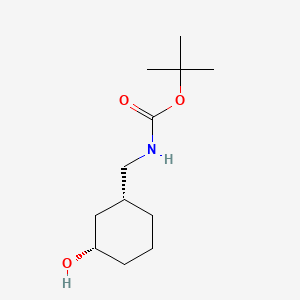
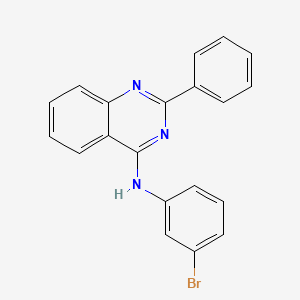
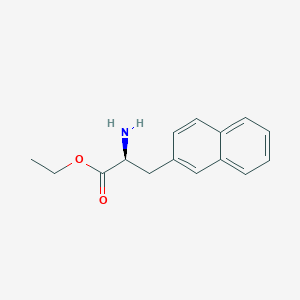


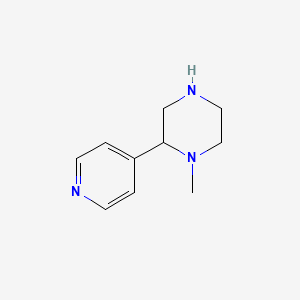
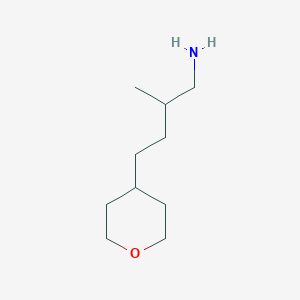
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
